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Compound of Interest

Compound Name: BP Fluor 568 NHS ester

Cat. No.: B3179296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of amino-modified

oligonucleotides with BP Fluor 568 NHS ester. BP Fluor 568 is a bright, orange-fluorescent

dye with excitation and emission maxima of approximately 568 nm and 599 nm, respectively,

making it a suitable alternative for rhodamine red dyes.[1] This protocol is designed for

research, diagnostics, and drug development applications where fluorescently labeled

oligonucleotides are utilized, such as in fluorescence microscopy, flow cytometry, FRET

studies, and as hybridization probes.[1][2][3][4]

Principle of the Reaction
The labeling reaction is based on the covalent coupling of an N-hydroxysuccinimide (NHS)

ester-activated dye to a primary aliphatic amine group on a modified oligonucleotide.[5][6] The

amino group can be incorporated at the 5', 3', or an internal position of the oligonucleotide. The

reaction proceeds efficiently in an aqueous buffer at a slightly alkaline pH (8.3-9.0), where the

primary amine is deprotonated and acts as a strong nucleophile, attacking the NHS ester to

form a stable amide bond.[5][7]

Quantitative Data Summary
The efficiency of the labeling reaction can be influenced by several factors, including the purity

of the oligonucleotide and the NHS ester, the pH of the reaction buffer, and the molar ratio of
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dye to oligonucleotide. The following table summarizes typical quantitative parameters for the

labeling process.

Parameter Value Notes

Excitation Maximum (λex) ~568 nm

Emission Maximum (λem) ~599 nm

Molar Extinction Coefficient > 80,000 cm⁻¹M⁻¹ At ~568 nm

Recommended Molar Excess

of Dye
5-20 fold

A higher excess may be

required for less reactive

amines or to drive the reaction

to completion.

Typical Labeling Efficiency 70-95%

This is an estimated range and

should be determined

empirically for each specific

oligonucleotide and reaction

condition.

pH of Labeling Reaction 8.3 - 9.0

Higher pH increases the rate of

NHS ester hydrolysis, while

lower pH protonates the

amine, reducing its reactivity.

[5]

Experimental Workflow
The overall process for labeling oligonucleotides with BP Fluor 568 NHS ester involves the

preparation of reagents, the labeling reaction itself, and subsequent purification of the labeled

oligonucleotide.
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Caption: Experimental workflow for labeling oligonucleotides.

Detailed Experimental Protocols
Materials and Reagents

Amino-modified oligonucleotide

BP Fluor 568 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5][8]

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5[5]

Nuclease-free water

Purification system (e.g., HPLC, gel filtration columns)

UV-Vis spectrophotometer (e.g., NanoDrop)

Fluorometer
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Protocol 1: Preparation of Reagents
Amino-Modified Oligonucleotide Solution:

Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final

concentration of 1-5 mM. The concentration can be adjusted based on the scale of the

reaction.

BP Fluor 568 NHS Ester Stock Solution:

NHS esters are moisture-sensitive. Allow the vial of BP Fluor 568 NHS ester to equilibrate

to room temperature before opening to prevent condensation.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.[7] This

solution should be prepared fresh before each labeling reaction.

Protocol 2: Labeling Reaction
To the dissolved amino-modified oligonucleotide, add a 5- to 20-fold molar excess of the BP
Fluor 568 NHS ester stock solution.

Vortex the reaction mixture gently and incubate for 1-4 hours at room temperature, protected

from light.[5] Alternatively, the reaction can be carried out overnight on ice.[5]

The reaction progress can be monitored by HPLC if desired.

Protocol 3: Purification of the Labeled Oligonucleotide
It is crucial to remove the unreacted dye and any unlabeled oligonucleotides from the final

product.[9][10] Several methods can be employed for purification:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly

effective method for separating the labeled oligonucleotide from unreacted dye and

unlabeled oligonucleotide.[8][11][12]

Gel Filtration Chromatography: Size exclusion chromatography can be used to separate the

larger labeled oligonucleotide from the smaller, unreacted dye molecules.
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Ethanol Precipitation: This method can be used to remove the majority of the unconjugated

dye.[8]

Add 0.1 volumes of 3 M sodium acetate, pH 5.2, to the reaction mixture.

Add 2.5-3 volumes of cold absolute ethanol and mix well.

Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant containing the unreacted dye.

Wash the pellet with cold 70% ethanol and centrifuge again.

Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

Protocol 4: Quantification and Quality Control
UV-Vis Spectroscopy:

Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the

oligonucleotide) and ~568 nm (for BP Fluor 568).

The concentration of the oligonucleotide and the dye can be calculated using the Beer-

Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is

the concentration, and l is the path length.

A correction factor should be applied to the A260 reading to account for the absorbance of

the dye at this wavelength.

Fluorescence Spectroscopy:

Confirm the successful labeling by measuring the fluorescence emission spectrum of the

purified product. Excite the sample at ~568 nm and scan the emission from ~580 nm to

700 nm. A peak around 599 nm should be observed.

Logical Relationship of Key Steps
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The following diagram illustrates the logical progression and dependencies of the key steps in

the labeling process.

Reagent Preparation
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Caption: Key steps and their logical flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

